![molecular formula C25H29N5O4S B2916404 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide CAS No. 1105217-24-0](/img/structure/B2916404.png)
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Pharmacology
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide, a complex compound, is integral in the synthesis of various pharmacological agents. A study by Abu-Hashem et al. (2020) discusses the synthesis of novel compounds derived from similar structures that exhibit significant anti-inflammatory and analgesic activities. These compounds show promise as inhibitors of cyclooxygenase-1 and cyclooxygenase-2, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Amr et al. (2008) describe the synthesis of substituted pyridine derivatives, where similar compounds have shown promising analgesic and antiparkinsonian activities. This indicates potential applications in developing treatments for Parkinson's disease (Amr et al., 2008).
Antimicrobial and Antiprotozoal Agents
Fandaklı et al. (2012) discuss the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, highlighting the potential of such compounds in combating microbial infections. The study indicates that these compounds, structurally related to the specified chemical, show effectiveness against various microorganisms (Fandaklı et al., 2012).
Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines demonstrating strong antiprotozoal activities. Their research implies that compounds structurally related to this compound could be effective in treating protozoal infections (Ismail et al., 2004).
Structural and Electronic Properties
Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant drugs similar in structure to the compound . Their research provides insight into the molecular structures and interactions that could inform further drug development (Georges et al., 1989).
Insecticidal Activity
Bakhite et al. (2014) explored the insecticidal potential of pyridine derivatives, suggesting that compounds related to this compound could be developed into effective insecticides (Bakhite et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels . This results in enhanced cholinergic transmission, which can help improve cognitive functions .
Biochemical Pathways
The compound’s action on AChE and BChE affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, the compound disrupts the normal breakdown of acetylcholine, leading to its accumulation . This can enhance cholinergic transmission and potentially alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is crucial for cognitive functions . Therefore, the compound could potentially be used to treat conditions associated with acetylcholine deficiency, such as Alzheimer’s disease .
properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-34-21-6-4-19(5-7-21)23-10-11-24(29-28-23)30-16-13-20(14-17-30)25(31)27-15-12-18-2-8-22(9-3-18)35(26,32)33/h2-11,20H,12-17H2,1H3,(H,27,31)(H2,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOIBWXWHGFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.